molecular formula C14H11BrF2O2 B8174287 1-Bromo-2,5-difluoro-4-((4-methoxybenzyl)oxy)benzene

1-Bromo-2,5-difluoro-4-((4-methoxybenzyl)oxy)benzene

Cat. No.: B8174287
M. Wt: 329.14 g/mol
InChI Key: PYTAUQIBJDOOGS-UHFFFAOYSA-N
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Description

1-Bromo-2,5-difluoro-4-((4-methoxybenzyl)oxy)benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, fluorine, and methoxybenzyl groups attached to a benzene ring

Properties

IUPAC Name

1-bromo-2,5-difluoro-4-[(4-methoxyphenyl)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF2O2/c1-18-10-4-2-9(3-5-10)8-19-14-7-12(16)11(15)6-13(14)17/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTAUQIBJDOOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=C(C=C2F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2,5-difluoro-4-((4-methoxybenzyl)oxy)benzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,5-difluoro-4-((4-methoxybenzyl)oxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The methoxybenzyl group can undergo oxidation to form corresponding aldehydes or acids.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), along with bases like potassium carbonate, are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-2,5-difluoro-4-((4-methoxybenzyl)oxy)benzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Medicinal Chemistry: It may be explored for its potential biological activity and used in the design of new pharmaceuticals.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-2,5-difluoro-4-((4-methoxybenzyl)oxy)benzene depends on the specific application and reaction it is involved in. In the context of coupling reactions, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product . The molecular targets and pathways involved can vary based on the specific chemical or biological context.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2,5-difluoro-4-methoxybenzene: Similar structure but lacks the methoxybenzyl group.

    1-Bromo-4-(difluoromethyl)benzene: Contains a difluoromethyl group instead of the methoxybenzyl group.

    1-Bromo-4-(difluoromethoxy)benzene: Features a difluoromethoxy group in place of the methoxybenzyl group.

Uniqueness

1-Bromo-2,5-difluoro-4-((4-methoxybenzyl)oxy)benzene is unique due to the presence of both bromine and fluorine atoms, as well as the methoxybenzyl group

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